Pregna-4,9(11),16-triene-3,20-dione

Vue d'ensemble

Description

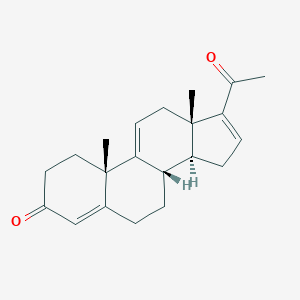

Pregna-4,9(11),16-triene-3,20-dione (CAS: 21590-20-5) is a steroid derivative characterized by conjugated double bonds at positions 4,9(11), and 14. Its molecular formula is C₂₁H₂₆O₂, with a molecular weight of 310.43 g/mol . It serves as a critical intermediate in synthesizing glucocorticoids like methasone derivatives and impurities related to hydrocortisone and dexamethasone . The compound is notable for its role in microbial bioconversion studies, particularly with Nocardioides simplex strains, which modify its structure for pharmaceutical applications .

Méthodes De Préparation

Acid-Catalyzed Elimination from 9-Hydroxy-Pregna-4,16-diene-3,20-dione

The most direct chemical synthesis involves the dehydration of 9-hydroxy-pregna-4,16-diene-3,20-dione using sulfuric and acetic acids. According to a patented procedure, 14 g of the precursor is reacted with 6 volumes of concentrated sulfuric acid and 1 volume of glacial acetic acid in water at 5–35°C for 6 hours . The reaction proceeds via acid-catalyzed elimination of the 9-hydroxy group, forming the conjugated 9(11)-double bond. Post-treatment includes quenching the mixture in water (30 volumes), filtration, and vacuum drying at 60°C to yield 12.88 g (92% yield) of this compound with 96.8% purity by HPLC .

Key Advantages:

-

High yield (92%) and purity (>96%) under mild temperatures.

-

Scalable with simple equipment due to aqueous reaction conditions.

Limitations:

-

Requires precise control of acid concentration to avoid over-dehydration or side reactions.

-

Dependent on the availability of the 9-hydroxy precursor, which itself requires synthesis from phytosterols.

Combined Chemical-Microbiological Synthesis from Soybean Phytosterols

Recent advancements utilize soybean phytosterol mixtures as cost-effective starting materials. In this approach, phytosterols (e.g., stigmasterol, campesterol) undergo microbial side-chain degradation to form androst-4-ene-3,17-dione (AD), followed by chemical modifications .

Microbial Degradation

Actinobacteria Nocardioides simplex VKM Ac-2033D selectively cleaves the phytosterol side chain, yielding AD. Optimal conditions include aerobic fermentation at 28–30°C for 72 hours, achieving AD yields of 60–70% .

Chemical 1(2)-Dehydrogenation and Ring Modification

AD is then subjected to either:

-

Chemical dehydrogenation: Using selenium dioxide or dichlorodicyanoquinone (DDQ) in dioxane at 80°C to introduce the 1(2)-double bond.

-

Microbiological dehydrogenation: Reusing N. simplex to catalyze 1(2)-dehydrogenation, forming pregna-1,4,16-triene-3,20-dione .

Subsequent isomerization and elimination steps introduce the 16-double bond. For instance, treatment with hydrochloric acid in ethanol at 50°C for 4 hours converts pregna-1,4,16-triene-3,20-dione to the target compound via keto-enol tautomerism .

Key Advantages:

-

Utilizes renewable phytosterol sources, reducing reliance on synthetic precursors.

-

Microbiological steps enhance stereoselectivity and reduce toxic byproducts.

Limitations:

-

Multi-step process increases production time and cost.

-

Microbial steps require stringent sterility and process control.

Industrial-Scale Optimization Strategies

Industrial production prioritizes yield optimization and cost reduction. Key strategies include:

Solvent and Catalyst Recycling

Recycling sulfuric acid and acetic acid from the elimination reaction reduces waste and raw material costs . Modern plants achieve >85% solvent recovery through distillation and ion-exchange resins.

Hybrid Microbial-Chemical Reactors

Integrated bioreactors combine microbial side-chain degradation and chemical steps in a continuous flow system, shortening the synthesis timeline from 7 days to 48 hours .

Process Analytical Technology (PAT)

Real-time HPLC monitoring ensures consistent product quality. For example, in-line UV detectors track the 9(11)-double bond formation at 242 nm, enabling immediate adjustments to reaction parameters .

Comparative Analysis of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Pregna-4,9(11),16-triene-3,20-dione undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

Pregna-4,9(11),16-triene-3,20-dione is primarily recognized for its role in the development of steroid-based medications. Its derivatives are utilized in the synthesis of glucocorticoids and other steroid hormones that are critical in treating inflammatory diseases, allergies, and hormonal imbalances.

Glucocorticoid Synthesis

The compound serves as a precursor in synthesizing potent glucocorticoids. For instance, it is involved in the preparation of derivatives that exhibit anti-inflammatory properties. Research indicates that modifications to the pregnane structure can enhance the pharmacological profile of these steroids, improving their efficacy and reducing side effects .

Hormonal Treatments

This compound derivatives have been explored for their potential in hormone replacement therapies. These compounds can mimic natural hormones and are being studied for their effectiveness in treating conditions such as adrenal insufficiency and menopause-related symptoms .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a standard reference compound for method development and validation.

Impurity Profiling

The compound is classified as a Pharmaceutical Analytical Impurity (PAI) and is crucial for conducting stability studies on steroid formulations. It aids in identifying degradation products and impurities that may arise during storage or processing . This ensures the quality and safety of pharmaceutical products.

Method Development

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) utilize this compound as a reference standard to validate methods for quantifying steroid levels in biological samples. Its known properties facilitate accurate calibration curves essential for reliable analytical results .

Research Applications

Beyond pharmaceuticals and analytical chemistry, this compound is also significant in various research domains.

Biological Research

Studies have investigated the biological activities of this compound and its derivatives, focusing on their interactions with hormone receptors. Research suggests that these compounds may influence cellular pathways related to growth and metabolism .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a building block for creating more complex steroid structures through various chemical transformations such as oxidation and reduction processes . This versatility makes it valuable for researchers developing new steroid derivatives with enhanced biological activity.

Case Studies

Mécanisme D'action

The mechanism of action of Pregna-4,9(11),16-triene-3,20-dione involves its conversion to active corticosteroids, which then interact with glucocorticoid receptors in the body. These receptors modulate the expression of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of pregnane derivatives depend heavily on substituents and double-bond positions. Below is a comparative analysis of key analogs:

Key Observations:

- Double Bonds: The Δ⁴, Δ⁹(11), Δ¹⁶ system in the target compound enhances rigidity and electron delocalization, influencing microbial conversion efficiency compared to analogs with Δ⁴(5) or Δ⁶ modifications .

- Substituents: Hydroxyl or acetoxy groups at positions 17, 21, or 16 (e.g., 16α-methyl in U74006F) improve solubility and receptor binding but may reduce metabolic stability .

Activité Biologique

Pregna-4,9(11),16-triene-3,20-dione, also known as pregnatetraenedione, is a steroidal compound that plays a crucial role as a precursor in the synthesis of corticosteroids. Its unique chemical structure significantly influences its biological activity and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Steroidal Nucleus : Comprising four fused rings (three cyclohexane and one cyclopentane).

- Double Bonds : Located at positions 4, 9(11), and 16.

- Ketone Groups : Present at positions 3 and 20.

These structural features contribute to its reactivity and interactions with various biological molecules.

The biological activity of this compound primarily revolves around its role as an intermediate in corticosteroid synthesis. While the compound itself does not bind directly to glucocorticoid receptors, its derivatives exhibit significant affinity for these receptors. The mechanism can be summarized as follows:

- Synthesis of Corticosteroids : Pregna-4,9(11),16-triene-3,20-dione undergoes various chemical modifications to produce corticosteroids.

- Receptor Binding : The synthesized corticosteroids bind to glucocorticoid receptors in target cells.

- Gene Regulation : The steroid-receptor complex translocates to the nucleus and modulates gene expression related to inflammation and immune responses.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Synthesis Pathway : It is synthesized from phytosterols through microbial and chemical processes.

- Metabolic Pathways : The compound participates in metabolic pathways that affect cellular functions such as signaling and metabolism.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : It may impact signaling pathways related to inflammation.

- Gene Expression : Alters the expression of genes involved in

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for Pregna-4,9(11),16-triene-3,20-dione and its derivatives?

The synthesis of this compound and its derivatives often involves microbial bioconversion combined with chemical modification. A key route involves engineered Mycolicibacterium neoaurum to convert phytosterols into intermediates like 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), which is chemically oxidized to yield the target compound . Traditional methods rely on multi-step chemical synthesis, but microbial pathways offer greener alternatives with higher regio- and stereoselectivity.

Table 1: Comparison of Synthetic Routes

Q. How is structural elucidation performed for derivatives of this compound?

Structural characterization relies on NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, acetylated derivatives (e.g., 21-acetoxy variants) are identified via characteristic carbonyl signals at δ ~170 ppm in ¹³C NMR and fragmentation patterns in HRMS . Substituent positions (e.g., 16α-methyl or 9β-hydroxy groups) are confirmed through NOESY correlations .

Q. What are the common functionalized derivatives used in corticosteroid synthesis?

Key derivatives include:

- 21-Acetoxy-pregna-1,4,9(11),16-tetraene-3,20-dione : Used as a precursor for anti-inflammatory agents .

- 16-Methylpregna-4,9(11)-dien-17α-ol-3,20-dione : Enhances metabolic stability via C16 methylation .

- 9α-Hydroxy derivatives : Serve as intermediates for epoxidation or further oxidation .

Advanced Research Questions

Q. How do microbial strains like Nocardioides simplex optimize the bioconversion of steroidal precursors?

Nocardioides simplex VKM Ac-2033D exhibits broad substrate specificity for steroidal compounds. Its 3-ketosteroid-Δ¹-dehydrogenase (KstD) catalyzes the introduction of double bonds (e.g., Δ¹ and Δ⁹(11)) in precursors like 21-acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione. Strain optimization involves:

- Substrate engineering : Modifying side chains (e.g., acetoxy groups) to enhance enzyme-substrate compatibility .

- Fermentation conditions : Adjusting pH (6.5–7.2), temperature (28–32°C), and oxygen levels to maximize KstD activity .

Q. What enzymatic pathways are critical for modifying the Δ⁹(11) position in this compound?

The enzyme steroid 9α-monooxygenase (EC 1.14.14.145) catalyzes the oxidation of the Δ⁹(11) double bond, forming 9,11α-epoxides. This FMN-dependent enzyme requires iron-sulfur clusters and is sensitive to oxygen availability. Competing pathways (e.g., Δ¹⁶ dehydrogenation) can reduce target product yields, necessitating precise control of cofactor ratios (NADH/FMN) .

Q. How can researchers resolve contradictions in yield data across synthetic studies?

Discrepancies often arise from:

- By-product formation : Uncontrolled oxidation at C17 or C21 generates impurities like 17α-hydroxylated derivatives .

- Analytical variability : HPLC methods using C18 columns (e.g., 80% methanol/water) may fail to resolve structurally similar impurities .

Recommendation : Use orthogonal techniques (e.g., LC-MS/MS) and internal standards (e.g., deuterated analogs) to improve quantification .

Table 2: Common Impurities and Resolution Strategies

Q. What strategies improve the stability of this compound during storage?

Propriétés

IUPAC Name |

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEZJENWQRMZIX-BVPXEZJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.